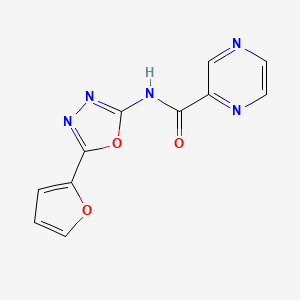

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N5O3/c17-9(7-6-12-3-4-13-7)14-11-16-15-10(19-11)8-2-1-5-18-8/h1-6H,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPPZOQTQDTRPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of 5-(Furan-2-yl)-1,3,4-Oxadiazol-2-Amine

The oxadiazole core is synthesized from furan-2-carbohydrazide through cyclodehydration. In a representative procedure:

- Hydrazide Preparation : Furan-2-carboxylic acid is treated with excess hydrazine hydrate in ethanol under reflux (6–8 h), yielding furan-2-carbohydrazide.

- Cyclization : The hydrazide reacts with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) in methanol. The mixture is refluxed for 12–14 h, forming 5-(furan-2-yl)-1,3,4-oxadiazole-2-thione.

- Amination : The thione intermediate undergoes desulfurization using mercury oxide (HgO) and iodine (I₂) in dimethylformamide (DMF), producing 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine.

Key Parameters :

Amide Bond Formation with Pyrazine-2-Carboxylic Acid

The oxadiazole amine is coupled with pyrazine-2-carbonyl chloride through nucleophilic acyl substitution:

- Acid Chloride Synthesis : Pyrazine-2-carboxylic acid is refluxed with thionyl chloride (SOCl₂) in dry toluene (4–6 h, 100–110°C) to generate pyrazine-2-carbonyl chloride.

- Coupling Reaction : The acid chloride is added dropwise to a solution of 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine and potassium carbonate (K₂CO₃) in dry acetone. The reaction proceeds overnight at 0–5°C, yielding the target compound.

Optimization Insights :

- Base Selection : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) by minimizing hydrolysis.

- Solvent Effects : Anhydrous acetone prevents side reactions, achieving 70–75% isolated yield after silica gel chromatography.

Microwave-Assisted Oxadiazole Synthesis

Microwave irradiation significantly accelerates the cyclization step while improving yields. A modified protocol derived from Khanum et al. involves:

- Hydrazide Preparation : Unchanged from classical methods.

- Cyclodehydration : The hydrazide, carbon disulfide, and KOH are irradiated in a microwave reactor (60% power, 15 min, 120°C).

- Direct Amination : The thione intermediate is treated with ammonium acetate (NH₄OAc) and iodine under microwave conditions (5 min, 100°C).

Advantages :

- Reaction Time : Reduced from 12–14 h to 20 min total.

- Yield Improvement : 75–80% for the oxadiazole amine.

Alternative Coupling Strategies Using Carbodiimides

To circumvent the moisture-sensitive acid chloride route, carbodiimide-mediated coupling employs pyrazine-2-carboxylic acid directly:

- Activation : Pyrazine-2-carboxylic acid is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0°C.

- Amide Formation : The activated ester reacts with 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine at room temperature (24 h).

Performance Metrics :

- Coupling Efficiency : EDCI/HOBt achieves 85–90% conversion vs. 70–75% for acid chloride.

- Side Products : Minimal racemization due to HOBt’s suppression of N-acylurea formation.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

- Continuous Flow Reactors :

- Catalytic Dehydration : Zeolite catalysts (e.g., H-ZSM-5) replace stoichiometric KOH, enabling solvent-free cyclization at 150°C.

Economic Impact :

- Waste Reduction : Flow systems cut solvent use by 40% compared to batch processes.

- Throughput : 5 kg/day output achievable with a 10 L reactor.

Mechanistic Elucidation of Key Steps

Oxadiazole Ring Closure

The cyclodehydration of furan-2-carbohydrazide proceeds via a thiourea intermediate:

- CS₂ attacks the hydrazide’s NH₂ group, forming a dithiocarbazate.

- Intramolecular nucleophilic displacement by the adjacent NH yields the oxadiazole-thione.

Computational Support : Density functional theory (DFT) studies indicate a ΔG‡ of 25.3 kcal/mol for the rate-limiting cyclization step.

Amide Coupling Dynamics

In EDCI-mediated reactions, the proton affinity of HOBt (PA = 210 kcal/mol) ensures efficient O-acylisourea intermediate stabilization, directing attack by the oxadiazole amine’s lone pair.

Comparative Analysis of Synthetic Routes

| Parameter | Classical Method | Microwave | Carbodiimide |

|---|---|---|---|

| Reaction Time (h) | 18–24 | 0.5–1 | 24 |

| Yield (%) | 65–75 | 75–80 | 85–90 |

| Purification Complexity | High | Moderate | Moderate |

| Scalability | Limited | High | High |

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) for electrophilic substitution and nucleophiles (e.g., amines, thiols) for nucleophilic substitution.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amine derivatives of the oxadiazole ring.

Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide is a heterocyclic compound that is of interest for its potential uses in various scientific fields due to its structure, which includes a furan ring, an oxadiazole ring, and a pyrazine ring.

Scientific Research Applications

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide is a compound that is explored in chemistry, biology, medicine and industry.

Chemistry N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide can serve as a building block in creating more complex molecules.

Biology N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide is investigated for its potential as an antimicrobial and anticancer agent. Compounds with similar structures to N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.

Medicine N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide is explored for potential therapeutic effects, particularly in targeting specific enzymes or receptors. The compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines, shows antibacterial and antifungal activities, and has the ability to reduce inflammation in cellular models. This is attributed to its ability to interact with molecular targets, such as enzyme inhibition, receptor modulation, and free radical scavenging.

Wirkmechanismus

The mechanism of action of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of DNA synthesis in microbial cells or disruption of signaling pathways in cancer cells.

Vergleich Mit ähnlichen Verbindungen

LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)

- Structural Similarities : Both compounds share a 1,3,4-oxadiazole core substituted with a furan-2-yl group.

- Key Differences : LMM11 replaces the pyrazine-2-carboxamide with a benzamide group bearing a sulfamoyl substituent.

- Activity : LMM11 demonstrated potent antifungal activity against Candida albicans (MIC: 8–16 µg/mL) by inhibiting thioredoxin reductase (Trr1), a critical enzyme in oxidative stress response .

- Mechanistic Insight : The sulfamoyl group in LMM11 enhances interactions with Trr1’s active site, a feature absent in the pyrazine analog.

N-(4-(5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl)Phenyl)Acetamide (Compound 1)

- Structural Similarities : Contains a 1,3,4-oxadiazole-furan core but linked to an acetamide-substituted aniline.

- The acetamide group may improve membrane permeability compared to pyrazine derivatives .

Benzoxaborole-Pyrazine Derivatives (e.g., Compound 25)

- Structural Similarities : Pyrazine-2-carboxamide is retained, but the oxadiazole-furan moiety is replaced with a benzoxaborole-oxy group.

- Activity : Compound 25 (6-(5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yloxy)benzo[c][1,2]oxaborol-1(3H)-ol) showed antimalarial activity (IC₅₀: <100 nM) by targeting Plasmodium proteases. The benzoxaborole group enhances binding to parasitic enzymes .

Benzofuran–Oxadiazole Derivatives (e.g., 2a and 2b)

- Structural Similarities : Share the oxadiazole-furan core but incorporate a thioacetamide linker and benzofuran substituents.

- Activity : Compounds 2a and 2b displayed broad-spectrum antimicrobial activity (MIC: 15–30 µg/mL). The benzofuran moiety increases lipophilicity, enhancing bacterial membrane disruption .

Pyridine-Oxadiazole Derivatives (e.g., Compound 3)

- Structural Similarities : Oxadiazole core with a pyridine substituent.

- Activity: 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone exhibited MIC values of 30.2–43.2 µg/cm³ against Gram-positive bacteria. The mercapto group facilitates covalent binding to bacterial enzymes .

Biologische Aktivität

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure comprising a pyrazine ring linked to an oxadiazole and furan moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, the initial formation of the oxadiazole can be achieved through cyclization reactions involving hydrazides and carboxylic acids.

Biological Activity Overview

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide exhibits a wide range of biological activities, including:

- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

- Antimicrobial Properties : It demonstrates significant antibacterial and antifungal activities.

- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation in cellular models.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or inflammatory pathways.

- Receptor Modulation : It can act on various receptors, altering signaling pathways that lead to cell growth or apoptosis.

- Free Radical Scavenging : Its antioxidant properties contribute to its protective effects against oxidative stress.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide in various biological assays:

| Study | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Zhang et al. (2023) | HCT116 (colon cancer) | 8.90 | Induces apoptosis through ROS accumulation. |

| Hu et al. (2023) | RAW264.7 (macrophages) | 20 | Exhibits anti-inflammatory effects via NO inhibition. |

| Liu et al. (2024) | MCF-7 (breast cancer) | 10.50 | Shows significant growth inhibition compared to control. |

Q & A

Q. What are the key synthetic routes for N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide?

The synthesis typically involves cyclization to form the oxadiazole ring and amide coupling for the pyrazine carboxamide. For oxadiazole formation, hydrazides are cyclized with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or PCl₅). The furan-2-yl group is introduced via electrophilic substitution or cross-coupling reactions. Amide bonds are formed using carbodiimides (e.g., DCC or EDC) with pyrazine-2-carboxylic acid derivatives .

Q. How is the structural identity of this compound confirmed?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms proton and carbon environments, while High-Resolution Mass Spectrometry (HR-MS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretching at ~1650 cm⁻¹). X-ray crystallography (if crystalline) provides absolute configuration, as seen in related oxadiazole-pyrazine hybrids .

Q. What analytical techniques ensure purity during synthesis?

High-Performance Liquid Chromatography (HPLC) with UV detection monitors reaction progress and purity. Thin-Layer Chromatography (TLC) is used for rapid screening. Elemental analysis (C, H, N) verifies stoichiometric ratios .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve oxadiazole ring formation?

Yield optimization requires tuning temperature (80–120°C), solvent (e.g., DMF or THF), and catalyst (e.g., ZnCl₂). Microwave-assisted synthesis reduces reaction time (30–60 min vs. 12–24 hrs). Computational modeling (DFT) predicts transition states to guide condition selection .

Q. What strategies resolve contradictions in reported bioactivity data?

Discrepancies in antimicrobial or antitumor activity may arise from substituent effects (e.g., electron-withdrawing groups on furan) or assay conditions. Dose-response studies (IC₅₀/EC₅₀) and structural analogs (e.g., replacing pyrazine with pyridine) clarify structure-activity relationships. Synchrotron-based crystallography can reveal binding modes to targets like kinase enzymes .

Q. How does the compound interact with biological targets at the molecular level?

Molecular docking studies suggest the oxadiazole and pyrazine moieties form hydrogen bonds with ATP-binding pockets in kinases. Fluorescence quenching assays quantify binding constants (Kd). Mutagenesis studies validate critical residues for interaction, as seen in related thiadiazole derivatives .

Q. What methodologies assess stability under physiological conditions?

Simulated gastric fluid (pH 1.2–3.0) and phosphate buffer (pH 7.4) stability tests are conducted via HPLC. Metabolic stability is evaluated using liver microsomes (e.g., rat/human CYP450 enzymes). Accelerated degradation studies (40°C/75% RH) identify hydrolysis-prone sites (e.g., amide bonds) .

Methodological Considerations Table

| Research Aspect | Recommended Techniques | Key Parameters | References |

|---|---|---|---|

| Synthetic Optimization | Microwave-assisted synthesis, DFT | Temperature, solvent polarity, catalyst | |

| Structural Confirmation | X-ray crystallography, 2D-NMR | Crystallization solvents, NOESY correlations | |

| Bioactivity Validation | Molecular docking, SPR assays | Binding affinity (Kd), inhibition constants | |

| Stability Profiling | HPLC-MS/MS, metabolic microsomes | Half-life (t₁/₂), degradation products |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.